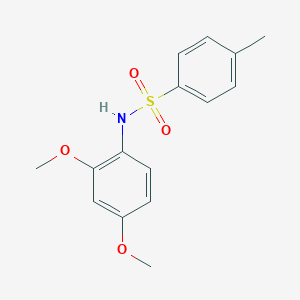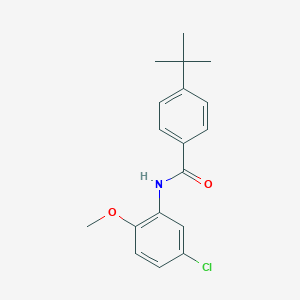
N-(naphthalen-2-yl)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(naphthalen-2-yl)naphthalene-2-sulfonamide, also known as NNS, is a chemical compound that has been widely used in scientific research applications. This compound belongs to the sulfonamide class of compounds and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(naphthalen-2-yl)naphthalene-2-sulfonamide is based on its ability to bind to metal ions and undergo a change in fluorescence intensity. This change in fluorescence can be used to detect the presence of metal ions in a sample. N-(naphthalen-2-yl)naphthalene-2-sulfonamide can also bind to proteins and nucleic acids, which can lead to changes in their conformation and function.
Biochemical and Physiological Effects:
N-(naphthalen-2-yl)naphthalene-2-sulfonamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, N-(naphthalen-2-yl)naphthalene-2-sulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(naphthalen-2-yl)naphthalene-2-sulfonamide in lab experiments is its high sensitivity and selectivity for metal ions. It is also relatively easy to synthesize and has a long shelf life. However, one limitation of using N-(naphthalen-2-yl)naphthalene-2-sulfonamide is that it may interfere with other fluorescent probes that are being used in the same experiment. In addition, the use of N-(naphthalen-2-yl)naphthalene-2-sulfonamide may require specialized equipment such as a fluorescence spectrophotometer.
Zukünftige Richtungen
There are a number of future directions for the use of N-(naphthalen-2-yl)naphthalene-2-sulfonamide in scientific research. For example, it may be possible to develop new drugs based on the structure of N-(naphthalen-2-yl)naphthalene-2-sulfonamide that have improved efficacy and fewer side effects. N-(naphthalen-2-yl)naphthalene-2-sulfonamide may also be useful in the development of new diagnostic tools for the detection of metal ions and other biomolecules. Finally, further research is needed to fully understand the mechanism of action of N-(naphthalen-2-yl)naphthalene-2-sulfonamide and its potential applications in various fields of science.
Conclusion:
N-(naphthalen-2-yl)naphthalene-2-sulfonamide is a chemical compound that has been widely used in scientific research applications. Its high sensitivity and selectivity for metal ions make it a valuable tool for the detection of these ions in a variety of samples. N-(naphthalen-2-yl)naphthalene-2-sulfonamide also has a number of biochemical and physiological effects that make it a promising candidate for the development of new drugs and diagnostic tools. Further research is needed to fully understand the potential applications of N-(naphthalen-2-yl)naphthalene-2-sulfonamide in various fields of science.
Synthesemethoden
The synthesis of N-(naphthalen-2-yl)naphthalene-2-sulfonamide involves the reaction of 2-naphthylamine with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The yield of the product is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
N-(naphthalen-2-yl)naphthalene-2-sulfonamide has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has also been used as a pH indicator, a sensor for the detection of nitric oxide, and a fluorescent probe for the detection of proteins and nucleic acids. N-(naphthalen-2-yl)naphthalene-2-sulfonamide has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Eigenschaften
Molekularformel |
C20H15NO2S |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-naphthalen-2-ylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C20H15NO2S/c22-24(23,20-12-10-16-6-2-4-8-18(16)14-20)21-19-11-9-15-5-1-3-7-17(15)13-19/h1-14,21H |
InChI-Schlüssel |
JXLOZDQXXPLHKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





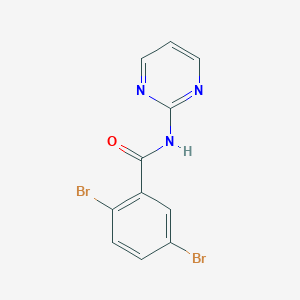

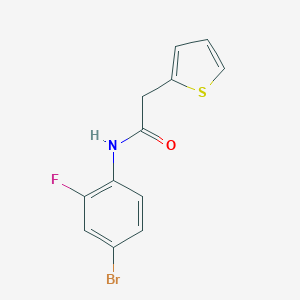
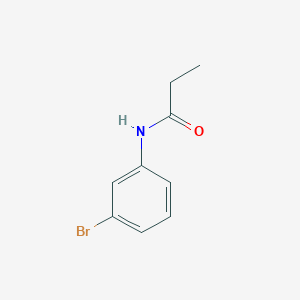
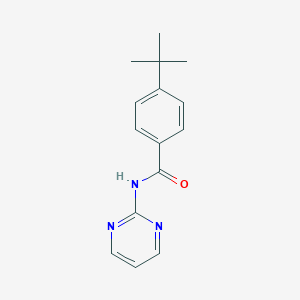

![N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B291174.png)
